molecular formula C10H20N2O B13179404 N-Methyl-N-(propan-2-YL)piperidine-4-carboxamide

N-Methyl-N-(propan-2-YL)piperidine-4-carboxamide

Cat. No.: B13179404
M. Wt: 184.28 g/mol
InChI Key: QMYFFOVYQNMFKO-UHFFFAOYSA-N
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Description

N-Methyl-N-(propan-2-yl)piperidine-4-carboxamide is a chemical compound with the molecular formula C10H20N2O. It is a piperidine derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(propan-2-yl)piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with isopropylamine and methylating agents. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(propan-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-N-(propan-2-yl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its analgesic and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-Methyl-N-(propan-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. It is believed to modulate neurotransmitter systems, particularly by inhibiting certain enzymes or receptors. This modulation can lead to various therapeutic effects, such as pain relief and anti-inflammatory actions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-N-(propan-2-yl)piperidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its isomers. This uniqueness makes it a valuable compound in medicinal chemistry and drug development .

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

N-methyl-N-propan-2-ylpiperidine-4-carboxamide

InChI

InChI=1S/C10H20N2O/c1-8(2)12(3)10(13)9-4-6-11-7-5-9/h8-9,11H,4-7H2,1-3H3

InChI Key

QMYFFOVYQNMFKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)C(=O)C1CCNCC1

Origin of Product

United States

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